molecular formula C13H10ClNO2 B13687503 N-Hydroxy-3-phenoxybenzene-1-carboximidoyl chloride CAS No. 76272-18-9

N-Hydroxy-3-phenoxybenzene-1-carboximidoyl chloride

Cat. No.: B13687503
CAS No.: 76272-18-9
M. Wt: 247.67 g/mol
InChI Key: PXFHHUXQZMZHMX-UHFFFAOYSA-N
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Description

N-Hydroxy-3-phenoxybenzene-1-carboximidoyl chloride is a chemical compound with the molecular formula C13H10ClNO2 This compound is of interest due to its unique structure, which includes a hydroxy group, a phenoxy group, and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-phenoxybenzene-1-carboximidoyl chloride typically involves the reaction of 3-phenoxybenzene-1-carboximidoyl chloride with hydroxylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-phenoxybenzene-1-carboximidoyl chloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidoyl chloride group can be reduced to form an amine.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include ammonia (NH3), primary amines (RNH2), and alcohols (ROH).

Major Products Formed

    Oxidation: Formation of N-Hydroxy-3-phenoxybenzene-1-carboximidoyl ketone.

    Reduction: Formation of N-Hydroxy-3-phenoxybenzene-1-carboximidoyl amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer progression.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-phenoxybenzene-1-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes. The hydroxy group can form hydrogen bonds with the active site of enzymes, while the phenoxy and carboximidoyl chloride groups can interact with other parts of the enzyme, leading to inhibition of enzyme activity. This inhibition can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-3-phenoxybenzene-1-carboximidamide
  • N-Hydroxy-3-phenoxybenzene-1-carboximidoyl bromide
  • N-Hydroxy-3-phenoxybenzene-1-carboximidoyl fluoride

Uniqueness

N-Hydroxy-3-phenoxybenzene-1-carboximidoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and reactivity in synthetic applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

76272-18-9

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-hydroxy-3-phenoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C13H10ClNO2/c14-13(15-16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,16H

InChI Key

PXFHHUXQZMZHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=NO)Cl

Origin of Product

United States

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